

# Comprehensive Guide to Chlorinated Pyrazole Methanol Derivatives

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## Compound of Interest

Compound Name: (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol

CAS No.: 2274741-72-7

Cat. No.: B6202785

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Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Agrochemical Researchers Focus: Synthesis, Reactivity, and Structural Utility of the (5-chloro-1H-pyrazol-4-yl)methanol Scaffold

## Part 1: Executive Technical Overview

Chlorinated pyrazole methanol derivatives represent a privileged scaffold in modern drug discovery and agrochemistry. This structural motif combines three critical pharmacophoric features:

- The Pyrazole Core: A 5-membered aromatic heterocycle acting as a hydrogen bond donor/acceptor and a bioisostere for imidazoles or phenyl rings.
- The Chlorine Substituent (C5/C3): Enhances lipophilicity ( ), blocks metabolic hot-spots (preventing CYP450 oxidation), and provides an electronic handle for halogen bonding.

- The Hydroxymethyl Group (C4): A versatile "warhead" or linker, capable of participating in H-bonding interactions or serving as a pivot for further derivatization (e.g., conversion to benzyl-type halides or ethers).

This guide focuses on the (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methanol derivative as a canonical model, detailing its synthesis via the Vilsmeier-Haack mechanism, its reactivity profile, and its application in fragment-based drug design (FBDD).

## Part 2: Core Synthesis – The "Self-Validating" Protocol

The industrial standard for accessing 5-chloro-4-hydroxymethyl pyrazoles is a two-stage sequence: Vilsmeier-Haack Formylation/Chlorination followed by Chemoselective Reduction.

### Stage 1: One-Pot Chlorination-Formylation

Objective: Convert 1,3-dimethyl-5-pyrazolone to 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.[1]

#### Mechanism & Causality

- Reagent Choice: Phosphorus oxychloride ( ) acts as both the chlorinating agent and the dehydrating agent for the DMF (Vilsmeier reagent formation).
- Regioselectivity: The electron-rich pyrazolone enol attacks the electrophilic Vilsmeier salt ( ) at the C4 position (nucleophilic aromatic substitution), followed by conversion of the C5-carbonyl to a C5-chloride via the chloro-iminium intermediate.

#### Experimental Protocol

- Reagent Activation: In a flame-dried round-bottom flask under , cool anhydrous DMF (3.0 equiv) to 0°C. Add (1.2 equiv) dropwise.

- Checkpoint: Observe the formation of a white/yellow precipitate (Vilsmeier salt). If the solution remains clear, moisture may be present.
- Substrate Addition: Dissolve 1,3-dimethyl-5-pyrazolone (1.0 equiv) in minimal DMF and add slowly to the pre-formed salt.
- Cyclization/Chlorination: Heat the mixture to 90°C for 4 hours.
  - Self-Validation: Monitor TLC (30% EtOAc/Hexane). The starting material ( ) should disappear, replaced by a non-polar aldehyde spot ( ).
- Quench & Workup: Pour the reaction mixture onto crushed ice/sodium acetate (buffer). Stir for 30 min to hydrolyze the iminium salt to the aldehyde. Filter the precipitate.

## Stage 2: Chemoselective Reduction

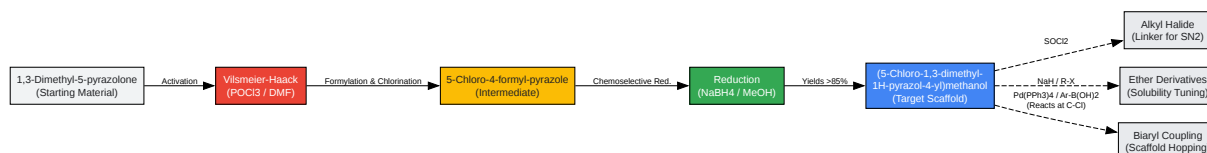
Objective: Reduce the C4-aldehyde to the C4-methanol without dechlorinating the C5 position.

### Experimental Protocol

- Solvation: Suspend the crude aldehyde (from Stage 1) in methanol (0.2 M concentration).
- Reduction: Add sodium borohydride ( , 0.5 equiv) portion-wise at 0°C.
  - Causality: is mild enough to reduce the aldehyde without affecting the aryl chloride or the pyrazole ring unsaturation.
- Validation: Monitor via IR spectroscopy. The strong carbonyl stretch ( ) must completely vanish, replaced by a broad hydroxyl band ( ).
- Isolation: Quench with dilute HCl, evaporate methanol, and extract with dichloromethane.

## Part 3: Visualization of Synthetic Logic

The following diagram illustrates the synthetic workflow and the divergent reactivity pathways available from the core scaffold.



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Figure 1: Synthetic workflow for 5-chloro-pyrazole methanol derivatives, highlighting the Vilsmeier-Haack route and downstream functionalization points.

## Part 4: Reactivity Profile & Application Data

### Quantitative Physicochemical Data

The introduction of chlorine adjacent to the hydroxymethyl group significantly alters the electronic landscape of the molecule compared to the non-chlorinated analog.

Property	Non-Chlorinated Analog	5-Chloro Derivative	Impact on Drug Design
LogP	0.45	1.15	Improved membrane permeability; better hydrophobic pocket occupancy.
pKa (Pyrazole N)	2.5	~1.2	The electron-withdrawing Cl reduces basicity, decreasing protonation at physiological pH.
Metabolic Stability	Low (C5 oxidation)	High	Cl blocks the C5 metabolic soft spot, extending half-life ( ).
H-Bond Donor	1 (-OH)	1 (-OH)	Maintained; critical for solvent interaction or receptor binding.

## Reactivity Matrix

The scaffold offers two distinct "handles" for medicinal chemistry divergence:

- The Alcohol Handle (C4-CH<sub>2</sub>OH):
  - Reaction: Conversion to Alkyl Chloride (using ).
  - Utility: Creates a highly reactive electrophile for coupling with amines or thiols. This is the primary route for attaching the pyrazole "head" to a larger drug "body."

- The Aryl Chloride Handle (C5-Cl):
  - Reaction: Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura).
  - Utility: Allows for the installation of aryl or heteroaryl groups at the C5 position.
  - Note: The C5-Cl is sterically hindered and electron-rich compared to typical aryl chlorides; specialized ligands (e.g., XPhos, SPhos) are often required for efficient coupling.

## Part 5: References

- Synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
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  - Source: MDPI (Molecules Journal)
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- Reactivity of Pyrazole Methanols in Drug Discovery
  - Source: National Institutes of Health (PMC)
  - Context: Review of pyrazole-based pharmacophores and the role of halogenation in binding affinity.
- Safety and Handling of Chlorinated Pyrazole Intermediates
  - Source: PubChem (CID 65815789)
  - Context: Safety data sheet and physicochemical properties for [1-(4-chlorophenyl)-1H-pyrazol-3-yl]methanol.[5]

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